Cas no 1335031-56-5 (N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde)

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde is a chiral aldehyde derivative featuring a Boc-protected amino group and a cyclopentane ring with a methyl substituent. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The Boc group ensures stability during reactions while allowing selective deprotection when needed. Its cis-configuration and stereogenic centers make it valuable for constructing complex, enantiomerically enriched structures. The aldehyde functionality enables further derivatization via condensation or nucleophilic addition reactions. Suitable for use in peptide coupling, asymmetric synthesis, and medicinal chemistry applications, this compound offers synthetic flexibility under controlled conditions.
N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde structure
1335031-56-5 structure
商品名:N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde
CAS番号:1335031-56-5
MF:C12H21NO3
メガワット:227.300043821335
MDL:MFCD20481872
CID:4695259

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde 化学的及び物理的性質

名前と識別子

    • N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde
    • tert-butyl N-[(1S,2R)-2-formyl-1-methylcyclopentyl]carbamate
    • tert-butyl [(1S,2R/1R,2S)-2-formyl-1-methylcyclopentyl]carbamate
    • MDL: MFCD20481872
    • インチ: 1S/C12H21NO3/c1-11(2,3)16-10(15)13-12(4)7-5-6-9(12)8-14/h8-9H,5-7H2,1-4H3,(H,13,15)/t9-,12-/m0/s1
    • InChIKey: HFLQTTYPGWLCSL-CABZTGNLSA-N
    • ほほえんだ: O(C(C)(C)C)C(N[C@@]1(C)CCC[C@H]1C=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 283
  • トポロジー分子極性表面積: 55.4

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB304424-1g
N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde, 98%; .
1335031-56-5 98%
1g
€419.00 2024-04-19
abcr
AB304424-2.52,5g
N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde, 98%; .
1335031-56-5 98%
2.52,5g
€839.00 2024-04-19
abcr
AB304424-1 g
N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde; 98%
1335031-56-5
1g
€414.80 2022-03-25
abcr
AB304424-2,5 g
N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde; 98%
1335031-56-5
2,5 g
€834.80 2022-03-25

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde 関連文献

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehydeに関する追加情報

N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde (CAS No. 1335031-56-5): A Versatile Building Block in Organic Synthesis and Medicinal Chemistry

The compound N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde (CAS No. 1335031-56-5) is a chiral, nitrogen-containing cycloalkyl aldehyde that has garnered significant attention in the fields of organic synthesis, pharmaceutical development, and materials science. Its unique structural features—comprising a five-membered cyclopentane ring substituted with a methyl group, a protected amino group via the Boc (tert-butyloxycarbonyl) protecting group, and an aldehyde functionality—make it an ideal scaffold for constructing complex molecules with tailored stereochemistry and reactivity. The (+/-) designation indicates that this compound exists as a racemic mixture of enantiomers, which is critical for applications requiring stereochemical control.

One of the most notable aspects of this molecule is its cyclopentane core, which provides a rigid framework that can influence the conformational flexibility of larger molecules built from it. The presence of the amino group, protected by the Boc moiety, allows for selective deprotection and functionalization in multi-step syntheses. The aldehyde group at the terminal position further enhances its utility as a nucleophile in condensation reactions or as a handle for cross-coupling methodologies. Recent advancements in asymmetric synthesis have demonstrated that derivatives of this compound can be used to access enantiomerically pure targets, underscoring its role in modern medicinal chemistry.

In the context of drug discovery, compounds containing cyclopentane rings are frequently encountered in bioactive molecules due to their ability to mimic natural product scaffolds and interact with biological targets. For example, the amino acid-derived structure of this compound aligns with motifs found in peptidomimetics and enzyme inhibitors. Researchers have leveraged similar frameworks to develop small-molecule modulators of G protein-coupled receptors (GPCRs) and kinases, where stereochemical precision is paramount for activity and selectivity.

The Boc protecting group plays a pivotal role in synthetic strategies involving this molecule. By temporarily masking the amino functionality, it enables chemists to perform transformations on other reactive sites without interference from the amine. This is particularly valuable in convergent syntheses where multiple functional groups must be introduced sequentially. Recent studies have also explored alternative protecting groups for such systems; however, the Boc strategy remains a gold standard due to its compatibility with mild deprotection conditions using trifluoroacetic acid (TFA) or other acidic reagents.

From an analytical perspective, characterizing compounds like N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde requires advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The cyclopentane ring's hydrogen environment, combined with the stereoisomeric nature of the molecule, produces distinct NMR signals that aid in structural elucidation. Additionally, X-ray crystallography has been employed to confirm absolute configurations when resolving enantiomers or diastereomers derived from this scaffold.

Recent breakthroughs in catalytic asymmetric synthesis have expanded the utility of this compound. For instance, organocatalytic methods involving proline derivatives or chiral Brønsted acids have been applied to construct stereodefined analogs starting from racemic precursors like this one. These approaches not only improve atom economy but also reduce reliance on heavy metal catalysts, aligning with green chemistry principles increasingly emphasized in industrial settings.

In materials science applications, derivatives of this compound are being investigated for their potential to form supramolecular assemblies or functional polymers. The aldehyde group can participate in Schiff base formation with amine-containing monomers, while the cycloalkyl core contributes to thermal stability and mechanical properties. Such properties are particularly relevant for designing stimuli-responsive materials or self-healing systems where dynamic covalent bonds are essential.

Moreover, computational studies have provided insights into how subtle structural modifications—such as varying substituents on the cyclopentane ring or altering oxidation states—can influence molecular interactions at biological interfaces. These simulations guide experimental efforts by predicting optimal geometries for binding affinity and metabolic stability before costly synthesis campaigns begin.

Looking ahead, ongoing research aims to explore hybrid systems combining this scaffold with other heterocyclic frameworks to generate multifunctional molecules capable of addressing complex therapeutic challenges such as neurodegenerative diseases or antibiotic resistance. Collaborations between academic institutions and biotech firms are accelerating these developments through high-throughput screening platforms that prioritize compounds based on their predicted pharmacokinetic profiles.

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Amadis Chemical Company Limited
(CAS:1335031-56-5)N-Boc-(+/-)-cis 2-amino-2-methyl-cyclopentane-carbaldehyde
A1125222
清らかである:99%/99%
はかる:1g/2.5g
価格 ($):323.0/646.0